9H-Carbazole-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLDNRYSKNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550614 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51094-28-1 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Significance of 9h Carbazole 2 Carboxylic Acid
Foundational Aspects of Carbazole (B46965) Chemistry
Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure. wikipedia.org This structure consists of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.org First isolated from coal tar in 1872, carbazole and its derivatives are a significant class of nitrogen-containing heterocycles found in various natural products, bioactive molecules, and functional materials. derpharmachemica.comresearchgate.net The carbazole nucleus is considered a pharmacophore by many medicinal chemists due to its fused-ring structure and highly conjugated system, which makes it a versatile starting material for synthesizing a wide range of biomedically active compounds. echemcom.com
The chemistry of carbazole allows for functionalization at various positions on its rings, enabling the synthesis of a vast array of derivatives with tailored properties. researchgate.netresearchgate.net Traditional methods for synthesizing the carbazole skeleton include the Graebe-Ullmann reaction, the Bucherer carbazole synthesis, and the Borsche-Drechsel cyclization. bohrium.comrsc.org More modern approaches involve transition metal-catalyzed reactions, such as C-H activation, which offer greater efficiency and regioselectivity. researchgate.netrsc.org One of the most common methods for carbazole synthesis is the Cadogan reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.com
Carbazole derivatives have garnered significant attention due to their diverse applications. They are known for their thermal and chemical stability, high hole-transport capability, and electron-rich nature, making them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.net In the realm of medicinal chemistry, carbazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. echemcom.comrsc.org
Current Research Landscape of 9H-Carbazole-2-carboxylic Acid
This compound is a specific derivative of carbazole that serves as a crucial building block and intermediate in organic synthesis. Its structure, featuring a carboxylic acid group at the 2-position of the carbazole ring system, allows for further chemical modifications, making it a valuable precursor for more complex molecules.
One notable synthetic route to this compound involves the oxidation of 9H-Carbazole-2-carbaldehyde. This transformation can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃). Another synthetic strategy employs a Suzuki coupling followed by a Cadogan reductive cyclization, which has been described as a straightforward method for producing both 9H-Carbazole-1-carboxylic acid and this compound. derpharmachemica.comzenodo.orgderpharmachemica.com
The research applications of this compound and its derivatives are diverse. For instance, derivatives of 1-methyl-9H-carbazole-2-carboxylic acid have been synthesized and evaluated for their potential as cytotoxic agents. frontiersin.org The core structure is also foundational for creating compounds with specific electronic and optical properties. For example, the related 7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid is utilized in the development of pharmaceuticals and agrochemicals due to the significant impact of the trifluoromethyl group on the molecule's properties.
Furthermore, carbazole derivatives are extensively studied for their potential in materials science. They are used as building blocks for polymers and other materials with applications in organic electronics. bohrium.comresearchgate.net For example, carbazole-based polymers are investigated for their use in electrochromic devices and for their ability to adsorb CO2. bohrium.commdpi.com The functionalization of the carbazole core, as seen in this compound, is key to tuning the properties of these materials for specific applications. researchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C13H9NO2 |
| CAS Number | 51094-28-1 |
Strategic Synthesis of 9h Carbazole 2 Carboxylic Acid and Its Precursors
Regioselective Synthetic Routes to 9H-Carbazole-2-carboxylic Acid
The precise placement of the carboxylic acid group at the C-2 position of the carbazole (B46965) nucleus requires regioselective synthetic strategies. Key approaches include the oxidation of corresponding aldehydes, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and direct C-H functionalization techniques.
Oxidative Approaches from 9H-Carbazole-2-carbaldehyde Precursors
A straightforward and common method for the synthesis of this compound involves the oxidation of its corresponding aldehyde precursor, 9H-Carbazole-2-carbaldehyde. smolecule.com This transformation can be achieved using various oxidizing agents.
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.comlibretexts.orgbyjus.com For instance, the oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde to 9-ethyl-9H-carbazole-3-carboxylic acid has been successfully carried out using potassium permanganate in an acetone/water mixture. Similarly, hot alkaline potassium permanganate can be used for the oxidative cleavage of alkenes to form carboxylic acids. libretexts.orgpressbooks.pub The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.
A documented synthesis of 9H-Carbazole-2-carbaldehyde, a key precursor, can be achieved through a Suzuki-Miyaura cross-coupling to form 2-nitro-(1,1'-biphenyl)-4-carbaldehyde, which then undergoes a phosphine-mediated reductive cyclization. researchgate.net
Table 1: Oxidative Synthesis of Carbazole Carboxylic Acids
| Precursor | Oxidizing Agent | Product | Reference |
| 9H-Carbazole-2-carbaldehyde | Potassium permanganate (KMnO4) | This compound | |
| 9H-Carbazole-2-carbaldehyde | Chromium trioxide (CrO3) | This compound | |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Potassium permanganate (KMnO4) | 9-ethyl-9H-carbazole-3-carboxylic acid | |
| 4-hydroxy-9H-carbazole-3-carbaldehyde | Potassium permanganate or Chromium trioxide | 4-hydroxy-9H-carbazole-3-carboxylic acid | smolecule.com |
Suzuki Coupling and Cadogan Reductive Cyclization Approaches
A powerful and versatile strategy for the regioselective synthesis of carbazole carboxylic acids involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reductive cyclization. zenodo.orgderpharmachemica.comderpharmachemica.com This approach allows for the precise construction of the carbazole skeleton with control over substituent placement.
The synthesis typically begins with the Suzuki-Miyaura coupling of a suitably substituted boronic acid or ester with a haloarene. For the synthesis of this compound, this could involve coupling 3-bromobenzoic acid methyl ester (after conversion to a boronate ester) with 1-bromo-2-nitrobenzene. This reaction, catalyzed by a palladium complex such as Pd(PPh3)4, forms the key 2'-nitro-biphenyl-3-carboxylic acid methyl ester intermediate. derpharmachemica.comderpharmachemica.com
The subsequent step is the Cadogan reductive cyclization of the 2-nitrobiphenyl (B167123) derivative. derpharmachemica.comscribd.com This reaction is typically mediated by a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, which facilitates the deoxygenative cyclization to form the carbazole ring. researchgate.netderpharmachemica.com This method is advantageous due to its tolerance of various functional groups and its ability to provide good regiocontrol. derpharmachemica.com The reaction of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester with triphenylphosphine in a high-boiling solvent like 1,2-dichlorobenzene (B45396) yields methyl 9H-carbazole-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. It is noteworthy that this cyclization can sometimes lead to a mixture of regioisomers. derpharmachemica.com
Table 2: Synthesis of Methyl 9H-carbazole-2-carboxylate via Suzuki-Cadogan Route
| Step | Reaction Type | Starting Materials | Reagents & Catalysts | Conditions | Product | Yield (%) |
| 1 | Borylation | 3-Bromobenzoic acid methyl ester, Bis(pinacolato)diboron | PdCl2(PPh3)2, KOAc | 90°C, 5 h, N2 atmosphere | 3-(Pinacol boronate) benzoic acid methyl ester | 82 |
| 2 | Suzuki-Miyaura Coupling | 1-Bromo-2-nitrobenzene, 3-(Pinacol boronate) benzoic acid methyl ester | Pd(PPh3)4, K2CO3 | Reflux, 12 h, N2 atmosphere | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85 |
| 3 | Cadogan Reductive Cyclization | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | Reflux, 10 h | Methyl 9H-carbazole-2-carboxylate | ~48 |
Data compiled from Benchchem.
Direct C-H Boronation for Functionalized Carbazole Intermediates
Direct C-H borylation has emerged as a powerful tool in organic synthesis for creating functionalized intermediates. rsc.org This method allows for the direct conversion of a C-H bond into a C-B bond, which can then be further elaborated, for instance, through cross-coupling reactions to introduce a carboxylic acid group.
While direct C-H borylation of the carbazole core can be challenging in terms of regioselectivity, directing group strategies have been developed to overcome this. chim.itresearchgate.net By installing a directing group on the carbazole nitrogen or at another position, it is possible to direct the borylation to a specific C-H bond. researchgate.net For example, N-acyl groups can direct the C7-selective C-H borylation of indoles using BBr3. researchgate.net
Rhodium and iridium-based catalysts have been shown to be effective for the C-H borylation of arenes. rsc.org For instance, a rhodium-catalyzed nitrogen-directed ortho-C-H borylation has been reported. rsc.org Chen, Yan et al. described a C-H borylation-amination procedure for the synthesis of N-H carbazoles, employing an NH2 group-directed C-H borylation as a key step. rsc.org Although the initial yields were low, the efficiency was improved with the use of an oxidant. rsc.org This approach offers a more atom-economical route to functionalized carbazoles, which can then be converted to the desired carboxylic acids.
Indole-Based Annulation and Metal-Free Strategies for Carbazole Core Formation
The construction of the carbazole core is a fundamental aspect of synthesizing this compound. Indole-based annulation reactions and metal-free strategies provide alternative and often more environmentally benign routes to the carbazole skeleton. nih.govorganic-chemistry.org
Annulation reactions, particularly [4+2] cycloadditions, are effective methods for building the carbazole framework from indole (B1671886) precursors. nih.gov For example, the reaction of indoles with dienophiles can lead to the formation of the carbazole ring system. nih.gov Huang et al. reported a three-component annulation reaction involving an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound to furnish carbazole-2-carboxylates. nih.gov
Metal-free approaches to carbazole synthesis are gaining increasing attention. kyoto-u.ac.jp One such strategy involves the formal [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium (B1175870) iodide (NH4I), to produce a variety of substituted carbazoles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This method avoids the use of transition metals and often utilizes readily available starting materials. organic-chemistry.org Another metal-free approach is the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides, which react with anilines to yield carbazoles without the need for heavy metals. kyoto-u.ac.jp
Catalyst-Mediated and Microwave-Assisted Synthesis of Carbazole Carboxylic Acid Scaffolds
The efficiency of carbazole synthesis can be significantly enhanced through the use of catalysts and non-conventional energy sources like microwave irradiation. researchgate.netrsc.orgijsr.net
Various transition metals, including palladium, copper, rhodium, and gold, have been employed to catalyze the formation of the carbazole ring. rsc.orgorganic-chemistry.orgrsc.orgchim.it Palladium-catalyzed intramolecular C-H activation is a common strategy for cyclizing N-aryl anilines to form carbazoles. researchgate.net Lewis acids such as BF3·OEt2 can also catalyze the synthesis of carbazole analogs from propargylic alcohols and indole esters. rsc.org The choice of catalyst can influence the reaction pathway and the final product. For example, different silver(I) catalysts can lead to either spirocyclic indolenines or carbazoles from the same indole-tethered propargyl alcohol precursor. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of carbazole derivatives. researchgate.netresearchgate.netresearchgate.netcapes.gov.br The rapid N-alkylation of carbazoles and the subsequent hydrolysis to form carbazole carboxylic acids can be efficiently carried out under microwave irradiation, often in a one-pot procedure. researchgate.netresearchgate.net For instance, the Cadogan reaction to produce carbazole from 2-nitrobiphenyl and triphenylphosphine can be significantly accelerated using microwave heating, resulting in higher yields in a much shorter reaction time compared to conventional heating. capes.gov.br Microwave assistance has also been shown to be beneficial in palladium-catalyzed aryl C-H activation for the synthesis of functionalized carbazoles. researchgate.net
Advanced Derivatization and Functionalization of 9h Carbazole 2 Carboxylic Acid
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position of the carbazole (B46965) ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The carboxylic acid functionality of 9H-carbazole-2-carboxylic acid and its analogs can be readily converted into amides and esters. Amidation is typically achieved by reacting the carboxylic acid with an appropriate amine. nih.gov This direct reaction often requires coupling agents to facilitate the formation of the amide bond.
Esterification is another common transformation, often carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. nih.gov For instance, the ethyl ester of this compound has been synthesized and is commercially available. bldpharm.com Similarly, the methyl ester of this compound is also a known derivative. a2bchem.comderpharmachemica.com These esterification reactions provide a route to various ester derivatives, which can serve as intermediates for further functionalization. nih.gov
A variety of substituted carbazole-2-carboxylic acid derivatives have been utilized in these transformations. For example, 1-methyl-9H-carbazole-2-carboxylic acid has been converted to its corresponding amides. frontiersin.org The general synthetic route often involves the initial synthesis of the carbazole scaffold, followed by hydrolysis to the carboxylic acid, and subsequent amidation or esterification. frontiersin.org
Table 1: Examples of Amidation and Esterification of Carbazole-2-carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Substituted 2-(6-chloro-9H-carbazol-2-yl)propanoic acid | Appropriate amines | Carbazole amides | nih.gov |
| Substituted 2-(6-chloro-9H-carbazol-2-yl)propanoic acid | Ethanol (B145695), concentrated H₂SO₄ | Carbazole esters | nih.gov |
| 1-methyl-9H-carbazole-2-carboxylic acid | Pharmacophore-bearing amine | Carbazole amides | frontiersin.org |
Carbazole hydrazides are valuable intermediates that can be synthesized from the corresponding carboxylic acid esters. The process typically involves a two-step sequence: first, the esterification of the carbazole-2-carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov For example, substituted 2-(6-chloro-9H-carbazol-2-yl)propanoic acid can be converted to its ethyl ester, which is then treated with hydrazine hydrate to yield the corresponding hydrazide. nih.gov
These carbazole hydrazides can be further reacted with various aldehydes or ketones to form carbazole hydrazones. nih.govdergipark.org.tr The reaction involves heating the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. dergipark.org.tr This reaction provides a modular approach to a wide array of carbazole derivatives with diverse structural features. nih.gov
Table 2: Synthesis of Carbazole Hydrazides and Hydrazones
| Starting Material | Reagent(s) | Product | Reference(s) |
| Substituted 2-(6-chloro-9H-carbazol-2-yl)propanoic acid ester | Hydrazine hydrate | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | nih.gov |
| Substituted carbazole-based carbohydrazides | Various aldehydes | Carbazole hydrazones | nih.gov |
| Carbazole hydrazide | Benzaldehyde derivatives, glacial acetic acid | Carbazole acyl hydrazones | dergipark.org.tr |
Amidation and Esterification Reactions for Novel Derivatives
Peripheral and Core Functionalization Strategies
Beyond modifications at the carboxylic acid group, the carbazole nucleus itself offers multiple sites for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.
The nitrogen atom of the carbazole ring is a key site for functionalization. N-alkylation can be achieved using various alkylating agents. For instance, the use of dimethyl sulfate (B86663) with aqueous sodium hydroxide (B78521) is a general method for methylation. thieme-connect.de For higher alkyl homologs, iodoethane (B44018) and iodopropane are preferred reagents. thieme-connect.de Microwave-assisted N-alkylation of carbazoles has also been reported as a fast and efficient method. researchgate.net
N-acylation involves the introduction of an acyl group onto the carbazole nitrogen. This is traditionally accomplished by reacting the carbazole with an acyl chloride or a similar activated acyl derivative in the presence of a base. nih.govbeilstein-journals.org For example, N-acylation of carbazole with chloroacetyl chloride in the presence of triethylamine (B128534) yields 1-(9H-carbazol-9-yl)-2-chloroethanone. bas.bg This transformation is significant as substitution on the nitrogen with an electron-withdrawing group, such as an acyl group, can direct subsequent electrophilic substitution to the 2-position of the carbazole ring. thieme-connect.de
Table 3: N-Alkylation and N-Acylation of Carbazoles
| Reaction Type | Reagent(s) | Product Example | Reference(s) |
| N-Methylation | Dimethyl sulfate, NaOH(aq) | N-Methylcarbazole | thieme-connect.de |
| N-Ethylation/Propylation | Iodoethane/Iodopropane | N-Ethyl/Propylcarbazole | thieme-connect.de |
| N-Acylation | Chloroacetyl chloride, triethylamine | 1-(9H-carbazol-9-yl)-2-chloroethanone | bas.bg |
| N-Acylation | Acyl chlorides, base | N-Acyl carbazoles | nih.govbeilstein-journals.org |
Direct C-H functionalization has emerged as a powerful tool for the selective modification of the carbazole core, avoiding the need for pre-functionalized starting materials. nih.gov Transition metal catalysis, particularly with palladium and ruthenium, has enabled site-selective arylation and alkylation of the carbazole ring. rsc.orgresearchgate.netchim.it
For instance, ruthenium-catalyzed ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole with boronic acids has been shown to be highly site-selective. rsc.orgresearchgate.net Similarly, palladium-catalyzed C-H arylation using aryltrifluoroborates can be achieved under mild conditions. acs.org The use of a directing group, which can be removable, often plays a crucial role in controlling the regioselectivity of these reactions. acs.org Recent developments have also demonstrated direct Pd-catalyzed C-H alkylation and acylation of carbazoles using norbornene as a transient directing mediator, which is a significant advancement as it circumvents the need for a pre-installed directing group. nih.gov
The carbazole ring system is susceptible to electrophilic aromatic substitution. The positions most prone to substitution are the 3- and 6-positions. numberanalytics.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
Halogenation, such as bromination, can be carried out using reagents like bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. Nitration is typically performed with a mixture of nitric acid and sulfuric acid. numberanalytics.com When the nitrogen atom is unsubstituted or substituted with an alkyl group, electrophilic attack generally occurs at the 3-position. thieme-connect.de However, if the nitrogen bears an electron-withdrawing group, electrophilic substitution is directed to the 2-position. thieme-connect.de
Table 4: Electrophilic Substitution on the Carbazole Ring
| Reaction Type | Reagent(s) | Major Product Position(s) | Reference(s) |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3- and 6-positions | numberanalytics.com |
| Nitration | HNO₃, H₂SO₄ | 3- and 6-positions | numberanalytics.com |
| Friedel-Crafts Acylation | Acyl chlorides | 3- and 6-positions | numberanalytics.com |
| Electrophilic Substitution (N-Acyl protected) | Various electrophiles | 2-position | thieme-connect.de |
Comprehensive Spectroscopic and Structural Elucidation of 9h Carbazole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy of carbazole (B46965) derivatives reveals characteristic signals for the aromatic protons and the N-H proton of the carbazole ring system. For instance, in a study of 1-methyl-9H-carbazole derivatives, the N-H proton typically appears as a singlet at a high chemical shift (δ) value, around 11.23–11.41 ppm in DMSO-d₆, indicating its acidic nature. nih.govfrontiersin.org The aromatic protons display complex splitting patterns in the range of 6.52–8.59 ppm due to spin-spin coupling. nih.govfrontiersin.org
The specific substitution pattern on the carbazole ring significantly influences the chemical shifts and coupling constants of the aromatic protons. For example, in 9H-Carbazole-1-carboxylic acid, the proton at position 8 (H-8) is deshielded and appears as a doublet at approximately 8.41 ppm, while the other aromatic protons resonate between 7.19 and 8.17 ppm. derpharmachemica.com Similarly, for 9H-Carbazole-3-carboxylic acid, the proton at position 4 (H-4) appears as a singlet at around 8.78 ppm. derpharmachemica.com
The presence of various substituents introduces additional signals and further complicates the spectra. For instance, methyl groups on the carbazole ring, as seen in 1-methyl-9H-carbazole derivatives, show a distinct singlet at approximately 2.08–2.66 ppm. nih.govfrontiersin.org
¹H NMR Data for Selected 9H-Carbazole Derivatives
| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) |
| 1-Methyl-N-(2-oxo-2-phenylethyl)-9H-carbazole-2-carboxamide | DMSO-d₆ | 11.32 (s, 1H, NH), 8.59 (t, 1H), 8.15–8.00 (m, 4H), 7.72–7.67 (m, 1H), 7.61–7.53 (m, 3H), 7.44–7.41 (m, 1H), 7.28 (d, 1H), 7.19–7.17 (m, 1H), 4.80 (d, 2H), 2.66 (s, 3H) nih.govfrontiersin.org |
| N'-Benzoyl-N'-(tert-butyl)-1-methyl-9H-carbazole-2-carbohydrazide | DMSO-d₆ | 11.23 (s, 1H, NH), 10.53 (s, 1H), 8.08 (d, 1H), 7.87 (d, 1H), 7.51–7.47 (m, 3H), 7.44–7.36 (m, 4H), 7.16–7.13 (m, 1H), 6.52 (d, 1H), 2.08 (s, 3H), 1.55 (s, 9H) nih.govfrontiersin.org |
| 9H-Carbazole-1-carboxylic acid | DMSO-d₆ | 13.17 (br s, 1H, COOH), 11.34 (s, 1H, NH), 8.41 (d, 1H), 8.17 (d, 1H), 8.04 (d, 1H), 8.01 (d, 1H), 7.46 (t, 1H), 7.29–7.19 (m, 2H) derpharmachemica.com |
| 9H-Carbazole-3-carboxylic acid | DMSO-d₆ | 12.58 (br s, 1H, COOH), 11.66 (s, 1H, NH), 8.78 (s, 1H), 8.25 (d, 1H), 8.03 (d, 1H), 7.56 (d, 2H), 7.47 (t, 1H), 7.25 (t, 1H) derpharmachemica.com |
| Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate | DMSO-d₆ | 11.35 (s, 1H, NH), 8.42 (s, 1H), 7.30 (d, 1H), 7.29 (d, 1H), 6.86 (dd, 1H), 4.84 (br s, 2H, NH₂), 3.84 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic).
In 9H-carbazole derivatives, the aromatic carbons typically resonate in the region of 110–145 ppm. The carbons of the carboxylic acid group (or its ester derivative) are found further downfield. For example, in 9H-Carbazole-3-carboxylic acid, the carbonyl carbon of the carboxylic acid appears at 168.56 ppm in DMSO-d₆. derpharmachemica.com The carbons directly attached to the nitrogen atom of the carbazole ring are also characteristic and appear at distinct chemical shifts.
Substituents on the carbazole ring have a predictable effect on the ¹³C chemical shifts. For instance, the methyl carbon in 1-methyl-9H-carbazole derivatives resonates at approximately 13-15 ppm. nih.govfrontiersin.org
¹³C NMR Data for Selected 9H-Carbazole Derivatives
| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) |
| 1-Methyl-N-(2-oxo-2-phenylethyl)-9H-carbazole-2-carboxamide | DMSO | 196.02, 170.49, 140.97, 139.75, 135.63, 134.01, 133.87, 129.32, 128.37, 126.38, 123.12, 122.88, 121.05, 119.28, 119.03, 118.63, 117.69, 111.70, 46.92, 14.75 nih.govfrontiersin.org |
| N'-Benzoyl-N'-(tert-butyl)-1-methyl-9H-carbazole-2-carbohydrazide | DMSO-d₆ | 172.62, 168.54, 140.91, 139.46, 138.59, 131.17, 129.71, 128.01, 127.37, 126.62, 123.45, 122.63, 121.14, 119.33, 119.21, 117.70, 117.56, 111.68, 60.59, 28.06, 13.74 nih.govfrontiersin.org |
| 9H-Carbazole-1-carboxylic acid | DMSO-d₆ | 168.38, 140.71, 139.51, 127.99, 126.60, 125.71, 124.64, 122.10, 120.61, 119.77, 118.45, 113.16, 112.70 derpharmachemica.com |
| 9H-Carbazole-3-carboxylic acid | DMSO-d₆ | 168.56, 142.88, 140.80, 127.41, 126.71, 122.95, 122.63, 121.43, 121.04, 119.90, 111.79, 111.04 derpharmachemica.com |
| Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate | DMSO-d₆ | 169.5, 166.4, 142.6, 141.3, 133.6, 131.1, 123.2, 121.2, 120.3, 117.4, 116.6, 116.4, 112.0, 103.7, 52.2, 52.0, 13.9 mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of molecules, which aids in their structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids and their derivatives. In the analysis of 9H-carbazole-2-carboxylic acid derivatives, ESI-MS typically shows the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻, depending on the ionization mode.
For instance, in the synthesis of 1-methyl-9H-carbazole-2-carboxylic acid, the deprotonated molecular ion [M-H]⁻ was observed at an m/z of 224.48, which is consistent with the calculated value of 224.08 for the formula C₁₄H₁₀NO₂. nih.gov Many derivatives show the [M+H]⁺ peak, such as N-(tert-Butyl)-4-methyl-N'-(1-methyl-9H-carbazole-2-carbonyl)benzenesulfonohydrazide, which has an observed m/z of 450.23. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds.
For example, the HRMS data for N-(tert-Butyl)-4-methyl-N'-(1-methyl-9H-carbazole-2-carbonyl)benzenesulfonohydrazide showed an [M+H]⁺ ion at m/z 450.1836, which corresponds to the calculated mass of 450.1836 for the formula C₂₅H₂₈N₃O₃S⁺. nih.gov Similarly, for dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate, the [M+Na]⁺ ion was found at m/z 335.1003, very close to the calculated value of 335.1002 for C₁₇H₁₆N₂NaO₄. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC-MS analysis, some of its less polar derivatives can be analyzed directly. unimi.it GC-MS provides a retention time for the compound and a mass spectrum of the eluting peak, which can be compared to spectral libraries for identification. unimi.ittuwien.at For instance, GC-MS has been used to analyze various carbazole derivatives, providing valuable information on their fragmentation patterns under electron ionization. tuwien.at
Mass Spectrometry Data for Selected 9H-Carbazole Derivatives
| Compound | Ionization Method | Observed m/z | Calculated m/z | Ion |
| 1-Methyl-9H-carbazole-2-carboxylic acid | ESI | 224.48 | 224.08 | [M-H]⁻ nih.gov |
| 1-Methyl-N-(2-oxo-2-phenylethyl)-9H-carbazole-2-carboxamide | HRMS | 343.1469 | 342.1368 | [M+H]⁺ nih.govfrontiersin.org |
| N'-Benzoyl-N'-(tert-butyl)-1-methyl-9H-carbazole-2-carbohydrazide | HRMS | 400.2014 | 399.1947 | [M+H]⁺ nih.govfrontiersin.org |
| N-(tert-Butyl)-4-methyl-N'-(1-methyl-9H-carbazole-2-carbonyl)benzenesulfonohydrazide | HRMS | 450.1836 | 449.1773 | [M+H]⁺ nih.gov |
| Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate | HRMS | 335.1003 | 335.1002 | [M+Na]⁺ mdpi.com |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment.
In the analysis of this compound and its derivatives, several key vibrational modes are observed. The presence of the carboxylic acid group is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1660 cm⁻¹. uobaghdad.edu.iq For instance, in some derivatives, this C=O stretching band is clearly identified at 1662 cm⁻¹. uobaghdad.edu.iq Another significant feature is the O-H stretching vibration of the carboxylic acid, which often presents as a broad band.
The carbazole nucleus itself gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed around 3051 cm⁻¹. uobaghdad.edu.iq The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) within the carbazole ring system are found in the region of 1620-1460 cm⁻¹. uobaghdad.edu.iq Specifically, bands at 1600 cm⁻¹ and 1620 cm⁻¹ are assigned to these aromatic C=C stretches. uobaghdad.edu.iq The C-N stretching vibration within the carbazole ring is also identifiable, often appearing between 1227-1258 cm⁻¹. uobaghdad.edu.iq For derivatives containing an N-H bond, a characteristic stretching vibration is also present.
In derivatives where the carboxylic acid is converted to an ester, such as dimethyl 9H-carbazole-2,7-dicarboxylate, the C=O stretching frequency of the ester group is a key diagnostic peak. For amide derivatives, the C=O stretch of the amide group is also a prominent feature.
Table 1: Characteristic FTIR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | C=O Stretch | 1700-1660 | uobaghdad.edu.iq |
| Carbazole Ring | Aromatic C=C Stretch | 1620-1460 | uobaghdad.edu.iq |
| Carbazole Ring | C-N Stretch | 1227-1258 | uobaghdad.edu.iq |
| Carbazole Ring | Aromatic C-H Stretch | ~3051 | uobaghdad.edu.iq |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules by examining the absorption and emission of light in the ultraviolet and visible regions.
UV-Vis spectroscopy measures the electronic transitions within a molecule. For carbazole and its derivatives, the absorption spectra are characterized by distinct bands corresponding to π-π* and n-π* transitions. The core 9H-carbazole structure exhibits strong absorption in the UV region. The λmax for a range of unprotonated substituted carbazoles typically varies from 232 to 239 nm. thieme-connect.de
The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the carbazole ring. For example, the introduction of a nitro group at the 2-position can shift the λmax to 251 nm. thieme-connect.de In a study of carbazole-based dyes, the UV-Visible absorption spectrum of 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid showed a λmax at 239 nm, with the absorption region spanning from 190 nm to 340 nm. researchgate.net In contrast, a related dicarboxylic acid derivative exhibited an absorption peak at 338 nm, with the absorption region from 290 to 440 nm. researchgate.net
In another example, carbazole-based fluorophores like 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole display absorption bands at 260, 310, and 330 nm in a THF solution, which are attributed to n-π and π-π* transitions of the electron-rich carbazole moiety to the phenylacetylene (B144264) fragment. frontiersin.org The protonation of 9-alkylcarbazoles in strong acids leads to the disappearance of a strong absorption at 235 nm, indicating changes in the electronic structure upon protonation. thieme-connect.de
Table 2: UV-Vis Absorption Data for Selected 9H-Carbazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Substituted Carbazoles | Various | 232-239 | thieme-connect.de |
| 2-Nitro-9H-carbazole | Not Specified | 251 | thieme-connect.de |
| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | Not Specified | 239 | researchgate.net |
| 3,6-(9-butyl-9H-carbazol-3-yl)-2,2′-cyanoacrylic acid | Not Specified | 338 | researchgate.net |
| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | THF | 260, 310, 330 | frontiersin.org |
Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed light. Carbazole and its derivatives are known for their fluorescent properties, making them valuable in various applications. The emission wavelength and fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process, are key parameters.
A series of fluorescent compounds derived from carbazole have been shown to exhibit very high fluorescence efficiency in solution, with quantum yields in the range of 0.88–1.00. researchgate.net The emission properties are influenced by substituents and the surrounding environment. For instance, in a study of 3,6-di-tert-butyl-9H-carbazole derivatives, fluorescent emission was observed in the range of 400-600 nm with high quantum yields. researchgate.net
The fluorescence of carbazole-9-ylpropionic acid has been studied in various solvents, with emission maxima at 355 nm and 370 nm in ethanol (B145695) and tetrahydrofuran, respectively. dss.go.th The introduction of different substituents can tune the emission color from blue to green. mdpi.com For example, 3,6-bis(2-phenylethynyl)-9H-carbazole derivatives have shown quantum yields of around 0.27 in solution. ub.edu In some cases, aggregation can lead to a decrease in the quantum yield in the solid state compared to the solution phase. ub.edu
Table 3: Fluorescence Data for Selected 9H-Carbazole Derivatives
| Compound/Derivative Series | Emission Wavelength Range (nm) | Fluorescence Quantum Yield (Φ) | Reference |
| Carbazole Derivatives | Not Specified | 0.88–1.00 (in solution) | researchgate.net |
| 3,6-di-tert-butyl-9H-carbazole Derivatives | 400-600 | High | researchgate.net |
| 3,6-bis(2-phenylethynyl)-9H-carbazole Derivatives | Not Specified | ~0.27 (in solution) | ub.edu |
| Carbazole-9-ylpropionic acid (in ethanol) | 355 | Not Specified | dss.go.th |
| Carbazole-9-ylpropionic acid (in THF) | 370 | Not Specified | dss.go.th |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of several 9H-carbazole derivatives has been determined. For example, the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate revealed that the carbazole ring system is nearly planar. researchgate.net In this structure, the molecules are linked by N—H···O hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further connected through slipped π–π stacking interactions. researchgate.net
In another example, the single crystal structure of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate was determined to be in the monoclinic P21/n space group. unica.itpreprints.org The analysis showed that the two independent carbazole molecules in the asymmetric unit are nearly planar, with the terminal pyridyl rings being rotated at various angles. unica.itpreprints.org The solid-state packing is influenced by hydrogen bonding involving the water molecules and the pyridyl groups. unica.itpreprints.org
A representative single crystal diffraction analysis of a 1-methyl-9H-carbazole derivative also highlighted the presence of intermolecular hydrogen bonds that play a role in the crystal packing. frontiersin.orgnih.gov
Table 4: Crystallographic Data for a Selected 9H-Carbazole Derivative
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Dimethyl 9H-carbazole-2,7-dicarboxylate | Monoclinic | C2/c | Nearly planar carbazole unit, N—H···O hydrogen bonds, π–π stacking | researchgate.net |
| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate | Monoclinic | P21/n | Nearly planar carbazole molecules, hydrogen bonding with water | unica.itpreprints.org |
Computational Chemistry and Theoretical Modeling of 9h Carbazole 2 Carboxylic Acid Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, including carbazole (B46965) derivatives. researchgate.netvjst.vn It offers a balance between computational cost and accuracy for predicting the electronic properties that govern a molecule's behavior. Methods like the B3LYP hybrid functional are commonly employed for these types of calculations. vjst.vnfrontiersin.orgmdpi.com
A fundamental step in any DFT study is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of its atoms. frontiersin.orgjetir.org For 9H-Carbazole-2-carboxylic acid, this process would determine the most stable spatial orientation of the carbazole core relative to the carboxylic acid group, including bond lengths and angles.
Following optimization, Frontier Molecular Orbital (FMO) analysis is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. vjst.vnjetir.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals in carbazole derivatives often shows the HOMO localized on the electron-rich carbazole ring system, while the LUMO may be distributed across the entire molecule or localized on an electron-accepting substituent. frontiersin.orgimist.ma
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. vjst.vnresearchgate.net A smaller energy gap generally implies higher reactivity and greater polarizability.
Table 1: Representative DFT Calculation Parameters for Carbazole Systems This table presents typical parameters used in DFT studies of carbazole derivatives, not specific calculated values for this compound itself.
| Parameter | Method/Basis Set | Purpose | Reference |
|---|---|---|---|
| Functional | B3LYP | Calculates electron exchange and correlation energy. | vjst.vnfrontiersin.org |
| Basis Set | 6-311G(d,p) | Describes the atomic orbitals used in the calculation. | frontiersin.orgtorvergata.it |
| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the molecule's properties. | imist.ma |
DFT calculations are highly effective in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. vjst.vnmdpi.com It calculates the energies of electronic transitions, such as the π → π* and n → π* transitions common in aromatic systems like carbazoles. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax), which can be correlated with experimental data to validate the computational model. mdpi.com For instance, studies on related compounds show that the low-energy absorption bands often correspond to an intramolecular charge transfer (ICT) from the carbazole donor to an acceptor part of the molecule. imist.ma
Furthermore, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netacs.org Theoretical predictions of chemical shifts for carbazole derivatives have shown a strong linear correlation with experimental results. researchgate.net For molecules containing heavy atoms, more advanced relativistic calculations may be necessary to achieve high accuracy, as demonstrated in studies of iodo-carbazole derivatives. researchgate.netresearchgate.net
Table 2: Theoretical vs. Experimental Spectroscopic Data for Related Compounds This table illustrates the typical correlation between calculated and experimental data for carbazole and related systems.
| Compound Type | Property | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Benzoic Acid Derivative | λmax (nm) | 221 (in gas phase) | ~228 (in solution) | vjst.vn |
| 3,6-diiodo-9-ethyl-9H-carbazole | ¹³C Chemical Shift (ppm) for C3 | 96.55 (with relativistic effects) | 92.30 | researchgate.net |
Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics (MD) Simulations for Conformational Insights
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. ugm.ac.idnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions, particularly in a biological or solution-phase environment. nih.goviitg.ac.in
For this compound, MD simulations could be used to explore the rotational freedom of the carboxylic acid group and the flexibility of the carbazole ring system. Such simulations, often performed using force fields like CHARMM or GAFF, can reveal how the molecule's conformation changes in the presence of water or other solvents, which is crucial for understanding its solubility and transport properties. nih.govnih.gov Studies on other carboxylic acids have used MD to assess the stability of different conformers (e.g., syn and anti conformations of the -COOH group) and the influence of hydration on their structure. nih.goviitg.ac.in
In Silico Approaches for Biological Activity Prediction (e.g., Molecular Docking for Protein Interactions)
In silico techniques, especially molecular docking, are vital for predicting the potential biological activity of compounds like this compound by modeling their interaction with specific protein targets. ijper.orgpharmainfo.in Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity, typically as a docking score in kcal/mol. ugm.ac.idunpad.ac.id
Carbazole derivatives have been extensively studied using molecular docking for a range of biological activities. pharmainfo.inijrpc.com For example, carbazole carboxylic acid derivatives have been docked into the active sites of protein targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR). unpad.ac.idunpad.ac.id These studies help to identify key interactions—like hydrogen bonds and hydrophobic interactions—between the ligand and amino acid residues in the protein's binding pocket. unpad.ac.idfarmaciajournal.com The carboxylic acid moiety of this compound is a key functional group that can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's active site. nih.gov These computational predictions provide a rational basis for selecting and synthesizing derivatives with enhanced biological activity. researchgate.netresearchgate.net
Table 3: Example of Molecular Docking Targets for Carbazole Derivatives This table lists protein targets that have been used in docking studies with carbazole-based compounds to predict biological activity.
| Protein Target | PDB ID | Associated Disease/Function | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Anticancer | ugm.ac.idunpad.ac.id |
| E. coli DNA Polymerase III | 3NUH | Antibacterial | ijper.orguct.ac.za |
| Dihydrofolate Reductase | - | Antimicrobial | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | - | Anti-inflammatory | uct.ac.zamdpi.com |
Advanced Applications of 9h Carbazole 2 Carboxylic Acid Derivatives
Pharmacological and Biomedical Applications
The carbazole (B46965) nucleus is a key structural motif in many biologically active compounds, both natural and synthetic. nih.gov The introduction of a carboxylic acid group at the 2-position of the 9H-carbazole core provides a crucial handle for creating a diverse library of derivatives with a wide range of pharmacological activities.
The development of novel anticancer agents is a primary focus of medicinal chemistry, and 9H-carbazole-2-carboxylic acid derivatives have shown considerable promise in this area. nih.gov Researchers have synthesized and evaluated numerous derivatives for their cytotoxic activity against various cancer cell lines.
A study on 5,8-dimethyl-9H-carbazole derivatives demonstrated significant anticancer activity against breast cancer cell lines, particularly the triple-negative MDA-MB-231 and MCF-7 cells. mdpi.com Two compounds, designated as 3 and 4, were found to be highly active against the MDA-MB-231 cell line without affecting normal cells. mdpi.com Their mechanism of action was found to involve the inhibition of human topoisomerase I and interference with actin dynamics, ultimately leading to apoptosis. mdpi.com
Another study focused on the structural diversity-guided optimization of carbazole derivatives. nih.gov A series of carbazole amides, hydrazides, and hydrazones were synthesized and tested against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. nih.gov Notably, compound 14a , derived from o-vanillin, exhibited potent inhibitory activity against both cell lines, with IC₅₀ values of 11.8 µM and 9.77 µM, respectively, suggesting its potential as a lead compound for new anticancer drugs. nih.gov
Furthermore, imidazole (B134444) and carbazole derivatives were evaluated for their cytotoxic activity against human breast cancer (MCF-7), colon cancer (HT-29), and cervical cancer (HeLa) cell lines. ajol.info Carbazole derivatives demonstrated a greater cytotoxic effect than the imidazole derivatives, with compound C4 being the most potent against all three cell lines. ajol.info
The following table summarizes the cytotoxic activities of selected this compound derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | mdpi.com |
| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | mdpi.com |
| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | nih.gov |
| Compound 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | nih.gov |
| Compound C4 | MCF-7 (Breast Cancer) | 2.5 | ajol.info |
| Compound C4 | HeLa (Cervical Cancer) | 5.4 | ajol.info |
| Compound C4 | HT-29 (Colon Cancer) | 4.0 | ajol.info |
The rise of antimicrobial resistance has necessitated the search for new and effective antimicrobial agents. Carbazole derivatives have been investigated for their potential to combat bacterial and fungal infections. pharmainfo.innih.gov
A series of novel 9H-carbazole derivatives were synthesized and screened for their antibacterial and antifungal activities. pharmainfo.in The results indicated that some of the synthesized compounds exhibited notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as against fungal strains like Aspergillus niger and Candida albicans. pharmainfo.in
In another study, new derivatives based on the 6-chloro-9H-carbazole scaffold combined with a 1,3,4-oxadiazole (B1194373) ring were synthesized. mdpi.com These compounds showed good antimicrobial activity, with some being particularly effective against E. coli and others against C. albicans. mdpi.com A significant finding was their exceptional anti-biofilm activity, especially against Pseudomonas aeruginosa. mdpi.com
Research on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also demonstrated their ability to inhibit the growth of Gram-positive bacteria, with MIC values of 32 µg/mL for Staphylococcus strains. mdpi.com While Gram-negative bacteria were more resistant, some compounds still showed a reduction in the growth of E. coli and P. aeruginosa at higher concentrations. mdpi.com
The table below presents the antimicrobial activity of selected carbazole derivatives.
| Derivative Type | Target Microorganism | Activity/MIC | Reference |
| 6-chloro-9H-carbazole-1,3,4-oxadiazole | E. coli, C. albicans | Good antimicrobial activity | mdpi.com |
| 6-chloro-9H-carbazole-1,3,4-oxadiazole | P. aeruginosa biofilm | Exceptional anti-biofilm activity | mdpi.com |
| 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus strains | MIC: 32 µg/mL | mdpi.com |
| 9H-carbazole-based azole derivative | S. aureus | MIC: 1.1 µg/mL | mdpi.com |
| 9H-carbazole-based azole derivative | E. coli | MIC: 6.4 µg/mL | mdpi.com |
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to public health. Carbazole derivatives have been explored for their neuroprotective potential. encyclopedia.pubtandfonline.com The core structure of carbazole is found in compounds that can reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration. tandfonline.com
Research has shown that certain N-substituted carbazole derivatives exhibit neuroprotective effects on neuronal cells against injury induced by glutamate. nih.gov One particular compound, 2-phenyl-9-(p-tolyl)-9H-carbazole, displayed considerable neuroprotective ability at a low concentration of 3 µM, which is thought to be due to its antioxidant activity. nih.gov
Furthermore, studies on traumatic brain injury (TBI) models have indicated that carbazole compounds can have significant neuroprotective effects by mitigating oxidative stress, inhibiting apoptosis, and promoting neuroregeneration. tandfonline.comresearchgate.net They may also help preserve the integrity of the blood-brain barrier and modulate inflammatory responses. tandfonline.com While preclinical findings are promising, further research is needed to translate these findings to clinical applications. tandfonline.com
Inflammation and oxidative stress are underlying factors in many chronic diseases. Carbazole derivatives have demonstrated both anti-inflammatory and antioxidant properties. mdpi.comnih.gov
A synthetic carbazole derivative, LCY-2-CHO, was found to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages. scispace.com The compound was shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. scispace.com
The antioxidant effects of carbazole derivatives are often linked to their neuroprotective and other biological activities. srce.hr For instance, 9-ethyl-9H-carbazole hydrazone derivatives have been synthesized and shown to possess radical scavenging activity and protect neuronal cells from damage induced by amyloid-β. srce.hr One compound, in particular, was identified as a potent radical scavenger with significant neuroprotective effects. srce.hr
The table below highlights the anti-inflammatory and antioxidant activities of specific carbazole derivatives.
| Compound/Derivative | Biological Activity | Key Findings | Reference |
| LCY-2-CHO | Anti-inflammatory | Inhibited NO, PGE2, and TNF-α production. IC₅₀ for NO production: 2.3 µM. | scispace.com |
| 9-ethyl-9H-carbazole hydrazone derivative | Antioxidant/Neuroprotective | Potent radical scavenger and protected against amyloid-β induced damage. | srce.hr |
| Methyl 2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoate derivatives | Anti-inflammatory & Antioxidant | Showed both anti-inflammatory and antioxidant activities. | mdpi.com |
The ability of this compound derivatives to act as enzyme inhibitors is a cornerstone of their application in targeted therapy, particularly in oncology. nih.govmdpi.com
As mentioned in the anticancer section, certain 5,8-dimethyl-9H-carbazole derivatives function as inhibitors of human topoisomerase I. mdpi.com Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them excellent targets for cancer drugs. mdpi.com Ellipticine, a naturally occurring alkaloid with a carbazole nucleus, is a known topoisomerase inhibitor. mdpi.com
In addition to topoisomerases, other enzymes have been targeted by carbazole derivatives. For instance, new analogues of EHop-016, a carbazole compound that acts as a Rac1 inhibitor, have been developed. mdpi.com Rac1 is a protein implicated in intracellular actin polymerization and cell migration, and its inhibition is a promising strategy for preventing cancer metastasis. nih.gov
The development of carbazole derivatives as specific enzyme inhibitors allows for a more targeted approach to therapy, potentially leading to greater efficacy and reduced side effects compared to traditional chemotherapy. nih.gov
Anti-inflammatory and Antioxidant Activity Investigations
Materials Science and Optoelectronic Applications
Beyond their biomedical applications, derivatives of this compound are valuable in the field of materials science, particularly in the development of optoelectronic devices. lookchem.comoldcitypublishing.com The electron-rich nature and planar geometry of the carbazole ring system contribute to its excellent charge transport properties.
Carbazole derivatives are frequently used in the fabrication of organic light-emitting diodes (OLEDs). oldcitypublishing.com They can function as host materials in the emissive layer or as hole-transporting materials. The high triplet energy of many carbazole derivatives makes them suitable hosts for phosphorescent emitters, which are essential for achieving high-efficiency OLEDs. oldcitypublishing.com The ability to form uniform amorphous layers is another desirable characteristic for achieving pure color output in OLED displays. oldcitypublishing.com
In the realm of photovoltaics, carbazole-based materials are employed as donor materials in organic solar cells, often in bulk heterojunctions with fullerene acceptors. oldcitypublishing.com The tunable highest occupied molecular orbital (HOMO) energy levels of carbazole derivatives allow for the optimization of the open-circuit voltage of the solar cell. oldcitypublishing.com
Furthermore, the carboxylic acid group in this compound enhances its utility as a building block for more complex organic molecules and polymers used in materials science. cymitquimica.com It can be used in the synthesis of dyes and polymers with specific photophysical properties for applications in organic electronics. cymitquimica.com
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Components
Carbazole derivatives are fundamental to the advancement of organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and a high triplet energy level, make them ideal candidates for various roles within OLED device architecture. The carbazole unit is a well-established building block for creating materials used as hosts for phosphorescent emitters, as components of the emissive layer itself, and as charge-transporting materials.
The functionalization of the carbazole core, often facilitated by precursor molecules like this compound, allows for the fine-tuning of electronic properties to optimize device performance. For instance, attaching different functional groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. Carbazole-based materials are frequently used as host materials in phosphorescent OLEDs (PhOLEDs) because their high triplet energy (around 3.0 eV) prevents the back-transfer of energy from the phosphorescent dopant, leading to higher efficiency.
Research has demonstrated the successful synthesis and application of numerous low-molar-mass carbazole derivatives in OLEDs. These materials form stable, amorphous thin films, a critical requirement for device fabrication. By incorporating carbazole derivatives, researchers have developed highly efficient OLEDs, including blue, green, and red PhOLEDs with enhanced external quantum efficiencies (EQE), power efficiencies (PE), and current efficiencies (CE). For example, devices using carbazole derivatives as hosts for green or blue phosphorescent emitters have achieved impressive EQEs, with some reaching up to 27.0%. Solution-processed OLEDs using carbazole derivatives as the emitting material have also shown high luminance and efficiency, with EQEs reported as high as 9.5%.
Table 1: Performance of Selected OLEDs Incorporating Carbazole-Based Host Materials
| Host Material Derivative | Emitter (Dopant) | Device Performance | Reference |
|---|---|---|---|
| Pyridinyl-Carbazole (H1) | Green (Ir(ppy)₃) | T₁ = 2.82 eV, Tg = 127 °C | |
| Pyridinyl-Carbazole (H2) | Green (Ir(ppy)₃) | T₁ = 2.81 eV, Tg = 139 °C | |
| Host D18 | Blue (FIrpic) | EQE: 27.0%, CE: 57.5 cd/A, PE: 48.9 lm/W | |
| Host G4 | Green (FIrpic) | EQE: up to 22.0% | |
| CZ-1 (Emitting Material) | N/A | EQE: up to 9.5%, Luminance: 4130 cd/m², CE: 19.3 cd/A | |
| CZ-2 (Emitting Material) | N/A | EQE: up to 9.5%, Luminance: 4104 cd/m², CE: 20.2 cd/A |
Functional Polymers and Conducting Polymer Development
The carbazole moiety is a key component in the development of functional and conducting polymers due to its excellent charge transport capacity, photoconductivity, and chemical stability. This compound and its derivatives serve as important monomers that can be polymerized, often through electrochemical methods, to create thin, conductive films on electrode surfaces. This electropolymerization process involves the anodic oxidation of the monomer to form radical cations, which then couple to form the polymer chain.
The incorporation of functional groups, such as the carboxylic acid group from 2-(9H-carbazol-9-yl)acetic acid (CzA), into the polymer structure can significantly modify the material's properties. For example, the presence of carboxyl groups can influence the polymer's stiffness, adhesion, and wettability. Research on copolymers of carbazole (Cz) and CzA has shown that varying the monomer feed ratio allows for the tuning of the resulting polymer film's characteristics. While the adhesion strength of these films shows little dependence on the monomer ratio, the stiffness is significantly affected. Polymer films with higher CzA content exhibit lower stiffness (9 to 24 GPa) compared to pure polycarbazole (64 GPa), which results in more homogeneous, crack-free films.
These functionalized polycarbazoles are promising materials for a variety of applications, including electrochromic devices, photovoltaic cells, and organic transistors. The carboxylic acid groups can also serve as anchor points for the immobilization of biological molecules like enzymes, opening up possibilities for the development of biosensors and biomaterials. Furthermore, composite materials created by combining carbazole-based conducting polymers with other materials, such as TiO₂ nanoparticles, are being explored for high-performance energy storage applications like supercapacitors.
Table 2: Properties of Conducting Polymer Films from Carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA)
| Monomer Feed Ratio (Cz:CzA) | Resulting Polymer Film Properties | Potential Applications | Reference |
|---|---|---|---|
| 100:0 | Stiffness: ~64 GPa, prone to cracking. | Conducting layers | |
| 70:30 | Lower stiffness, conductive, green color, no cracks, water-resistant. | Electrochromics, sensors | |
| 50:50 | Lower stiffness, conductive, green color, no cracks, water-resistant. | Electrochromics, sensors | |
| <30% Cz | No solid film deposition. | N/A |
Chemical Sensors and Biosensors
Carbazole derivatives, including those based on this compound, are highly effective platforms for the development of chemical sensors and biosensors. Their strong fluorescence and the ability of the carbazole group to act as a fluorophore are central to their sensing applications. The detection mechanism often relies on fluorescence quenching or enhancement upon interaction with a target analyte.
The carboxylic acid functionality is particularly useful in creating sensors. It can act as a binding site or be used to link the carbazole unit to other structures, such as in the formation of metal-organic frameworks (MOFs). Carbazole-based MOFs have been designed as highly sensitive and selective fluorescent probes. For instance, a MOF constructed from a carbazole-dicarboxylic acid ligand demonstrated the ability to detect various inorganic and organic acids with extremely low detection limits through a fluorescence turn-on mechanism. Another Zn-based MOF using a carbazole ligand with an aldehyde group showed high quenching efficiency for the detection of picric acid, a nitroaromatic explosive.
Beyond MOFs, individual carbazole derivatives are used to create chemosensors for metal ions. For example, a 1,2,3-triazole-linked 9H-carbazole derivative has been shown to selectively detect Hg(II) and Mn(II) ions in solution. In the realm of biosensors, conducting polymers derived from functionalized carbazoles are used as matrices for enzyme immobilization. The presence of carboxyl or amino groups on the polymer backbone allows for the covalent attachment of enzymes like alcohol oxidase or glucose oxidase, leading to the creation of amperometric biosensors for analytes such as ethanol (B145695) and glucose.
Table 3: Examples of Sensors Based on 9H-Carbazole Derivatives
| Sensor Type | Carbazole Derivative | Target Analyte(s) | Detection Principle | Reference |
|---|---|---|---|---|
| Fluorescent MOF | Y(III)-cluster with 4,4'-(9H-carbazole-3,6-diyl)dibenzoic acid | HNO₃, HCl, HBr, TFA | Fluorescence turn-on | |
| Fluorescent MOF | Zn-MOF with a carbazole-benzaldehyde ligand | Picric Acid (PA) | Fluorescence quenching | |
| Fluorescent Chemosensor | 1,2,3-triazole merged 9H–carbazole | Hg(II), Mn(II), Cu(II) | Spectral change | |
| Amperometric Biosensor | Poly(9-methyl-9H-carbazole-3-carbohydrazine) | Ethanol | Amperometric response | |
| Coordination Polymer | [CdL(H₂O)(DMF)₂]·DMF (H₂L = 9H-carbazole-2,7-dicarboxylic acid) | Fe³⁺, Picric Acid (PA) | Luminescence quenching |
Supramolecular Architectures and Self-Assembly
The rigid and planar structure of the carbazole core, combined with the potential for hydrogen bonding through the carboxylic acid group, makes this compound derivatives excellent candidates for building supramolecular architectures through self-assembly. This process involves the spontaneous organization of molecules into well-defined, stable structures driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.
Researchers have demonstrated that carbazole derivatives can self-assemble in solution to form a variety of nanostructures, including nanorods, nanoparticles, vesicles, and one-dimensional microrods. For example, donor-acceptor type carbazole derivatives have been shown to self-assemble into fluorescent organic nanoprobes with intense emissions, which are useful for bioimaging applications. The steric hindrance provided by bulky
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 9h Carbazole 2 Carboxylic Acid Derivatives
Elucidating the Influence of Substitution Patterns on Biological Efficacy
The biological activity of 9H-carbazole-2-carboxylic acid derivatives can be significantly altered by modifying the substitution patterns on the carbazole (B46965) nucleus. These modifications can influence the molecule's ability to interact with biological targets, thereby affecting its therapeutic potential.
Research into the cytotoxic effects of carbazole derivatives has revealed important SAR insights. For instance, a study on carbazole amides, hydrazides, and hydrazones demonstrated that introducing flexibility into the molecule can enhance its anticancer activity. frontiersin.org Specifically, derivatives with a rotatable bond, created by introducing a methylene (B1212753) group, generally exhibited better inhibitory activity against cancer cell lines compared to their more rigid counterparts. frontiersin.orgnih.gov One particular carbazole hydrazone derivative, 14a , emerged as a promising lead compound, showing significant inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. frontiersin.org
Further studies have highlighted the importance of specific substituents and their positions on the carbazole ring. For example, in a series of carbazole sulfonamide derivatives, compounds 7 and 15 showed potent antiproliferative activity against several cancer cell lines, including multidrug-resistant ones. nih.gov The introduction of a sulfonamide group, coupled with other modifications, led to compounds that could effectively inhibit tubulin polymerization and, in some cases, also inhibit Topo I, demonstrating a dual-target mechanism. nih.gov
The antimicrobial properties of carbazole derivatives have also been extensively studied. The introduction of different heterocyclic moieties, such as 1,2,4-triazole (B32235) or imidazole (B134444), at the N-position of the carbazole ring has been shown to enhance antifungal and antibacterial activities, respectively. nih.govmdpi.com For example, a derivative with a 1,2,4-triazole moiety displayed increased antifungal activity against C. albicans, while an imidazole-substituted derivative showed favorable antibacterial efficacy against various bacterial strains. nih.govmdpi.com Another study found that a dihydrotriazine group not only increased antimicrobial potency but also reduced the toxicity of the carbazole compounds. tandfonline.com
The following table summarizes the biological activities of selected this compound derivatives and related carbazole compounds, illustrating the impact of different substitution patterns.
| Compound ID | Substituent/Modification | Biological Activity | Cell Line/Organism | IC₅₀/MIC | Reference |
| 14a | Hydrazone derivative with a flexible bond | Cytotoxic | 7901 (gastric adenocarcinoma), A875 (human melanoma) | 11.8 µM, 9.77 µM | frontiersin.org |
| 7 | Carbazole sulfonamide | Antiproliferative | Various cancer cells | 0.81-31.19 nM | nih.gov |
| 15 | Carbazole sulfonamide | Antiproliferative | Various cancer cells | 0.81-31.19 nM | nih.gov |
| 1 | N-substituted with 1,2,4-triazole | Antifungal | C. albicans | 2–4 µg/mL | nih.govmdpi.com |
| 2 | N-substituted with imidazole | Antibacterial | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 µg/mL | nih.govmdpi.com |
| 8f | Dihydrotriazine derivative | Antimicrobial | Various bacterial and fungal strains | 0.5–2 µg/ml | tandfonline.com |
| 9d | Dihydrotriazine derivative | Antimicrobial | Various bacterial and fungal strains | 0.5–2 µg/ml | tandfonline.com |
Correlating Structural Modifications with Optoelectronic and Photophysical Behaviors
The inherent electronic and photophysical properties of the carbazole core make its derivatives highly suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.combohrium.comresearchgate.net SPR studies focus on how modifying the molecular structure of this compound and its derivatives can tune these properties.
A key strategy in modifying the optoelectronic properties of carbazole derivatives is the "push-pull" architecture, where electron-donating (push) and electron-withdrawing (pull) groups are incorporated into the molecule. researchgate.net This design can lead to intramolecular charge transfer (ICT) upon photoexcitation, which influences the emission color and efficiency. researchgate.net For instance, the introduction of mono- or dimethoxyphenylacrylonitrile substituents on simple carbazole derivatives has been explored for their use as hole-transporting materials (HTMs) in perovskite solar cells. bohrium.com
The conjugation length of the molecule also plays a critical role. Extending the π-conjugation of the carbazole system, for example by introducing aryl or heteroaryl groups, can shift the absorption and emission spectra to longer wavelengths (a bathochromic shift). rsc.org Research on conjugated carbazole derivatives has shown that compounds with extended conjugation and the presence of auxochromes (groups that modify the ability of a chromophore to absorb light) exhibit superior UV absorption and fluorescence emission. rsc.org
Furthermore, the rigidity and planarity of the molecular structure can significantly impact photophysical properties. For example, in the study of carbazolocarbazoles, more rigid derivatives exhibited higher photoluminescence quantum yields (PLQY). acs.orgresearchgate.net The introduction of bulky substituents can also influence molecular packing in the solid state, which in turn affects charge transport and luminescence. acs.orgresearchgate.net
The table below presents data on the photophysical properties of some carbazole derivatives, highlighting the effects of structural modifications.
| Compound/Derivative Class | Structural Modification | Key Photophysical Property | Application | Reference |
| Carbazole-based dendrimers | Ethynylbenzene and diethynylbenzene cores | High fluorescence quantum yields (ΦF ≈ 0.72−0.89) | Blue-emitting materials in OLEDs | researchgate.netacs.org |
| Conjugated carbazole derivatives | Introduction of aryl/heteroaryl groups | Enhanced UV absorption and fluorescence emission | Optoelectronic materials | rsc.org |
| Carbazolocarbazole derivatives | Increased rigidity (e.g., SpiroCCz) | High total photoluminescence quantum yield (79.9%) | Afterglow applications | acs.orgresearchgate.net |
| Carbazole-capped triphenylmethyl radicals | Donor-Acceptor (D-A•) structure | Enhanced photoluminescence quantum efficiency and photostability | Emissive radicals | mdpi.com |
| Carbazole derivatives with mono/dimethoxyphenylacrylonitrile | "Push-pull" system | Suitable for hole-transport | Perovskite solar cells | bohrium.com |
Molecular Design Principles for Enhanced Performance
Based on extensive SAR and SPR studies, several key molecular design principles have emerged for creating this compound derivatives with enhanced performance for specific applications.
For Biological Applications:
Introduction of Flexibility: For certain anticancer applications, incorporating flexible linkers, such as a methylene group, between the carbazole core and other functional groups can lead to increased activity. frontiersin.orgnih.gov
Targeted Substitutions: The strategic placement of specific functional groups is crucial. For example, sulfonamide moieties can be introduced to target tubulin polymerization in cancer cells. nih.gov
Heterocyclic Moieties: The addition of nitrogen-containing heterocycles like triazoles and imidazoles can significantly enhance antimicrobial properties. nih.govmdpi.comtandfonline.com The choice of the heterocycle can be used to tune the spectrum of activity.
For Optoelectronic and Photophysical Applications:
Donor-π-Acceptor (D-π-A) Architecture: This is a fundamental design principle for tuning the optoelectronic properties of carbazole derivatives. By varying the strength of the donor and acceptor groups and the nature of the π-bridge, the absorption and emission characteristics can be precisely controlled. mdpi.com
Extending π-Conjugation: Increasing the effective conjugation length of the molecule is a reliable strategy for red-shifting the absorption and emission spectra, which is important for developing materials that absorb or emit at longer wavelengths. rsc.org
Controlling Molecular Rigidity and Packing: For applications requiring high luminescence efficiency in the solid state, such as OLEDs, designing rigid molecular structures can suppress non-radiative decay pathways and enhance PLQY. acs.orgresearchgate.net Introducing bulky groups can prevent aggregation-caused quenching and improve the performance of devices.
Modulating Dipole Moments: For applications in perovskite solar cells, modifying the terminal groups of carbazole-based self-assembled monolayers can adjust their dipole moment, which in turn influences the work function of the electrode and improves device performance. acs.org
By applying these design principles, researchers can rationally develop new this compound derivatives with optimized properties for a wide range of applications, from next-generation therapeutics to advanced electronic materials.
Future Perspectives and Emerging Research Avenues for 9h Carbazole 2 Carboxylic Acid
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govaxxam.com These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of new drug candidates. nih.govmednexus.org For 9H-carbazole-2-carboxylic acid, AI and ML can be instrumental in several key areas:
Target Identification and Validation: AI algorithms can analyze complex biological data to identify novel molecular targets for which carbazole (B46965) derivatives may have therapeutic potential. axxam.com By integrating genomics, proteomics, and clinical data, AI can uncover new disease-related pathways that might be modulated by these compounds. axxam.com
Virtual Screening and Lead Optimization: AI-powered platforms can screen virtual libraries of this compound derivatives against specific biological targets. nih.gov Machine learning models, trained on existing structure-activity relationship (SAR) data, can predict the binding affinity and potential activity of novel, un-synthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. axxam.com These models learn the underlying chemical rules from large databases of known molecules to generate novel structures with desired pharmacological properties. mednexus.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and often challenging aspect of drug development. ML models can be trained to predict these properties based on the chemical structure of carbazole derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. nih.gov
The application of AI and ML is expected to significantly reduce the time and cost associated with bringing new carbazole-based drugs to the market.
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds and functional materials. Future research on this compound will likely focus on developing more environmentally benign and sustainable synthetic routes. Key areas of exploration include:
Catalyst Development: The use of non-toxic and reusable catalysts is a cornerstone of green chemistry. Research into employing catalysts like graphene oxide or nano-catalysts for carbazole synthesis is an emerging area. unicam.itacs.org For instance, a green protocol utilizing β-Ni(OH)2 nanoparticles for the efficient synthesis of substituted tetrazoles has been reported, which could be adapted for carbazole derivatives. acs.org
Alternative Reaction Media: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water, or solvent-free reaction conditions, like "grindstone chemistry," is a promising avenue. acs.orgresearchgate.net
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of carbazole derivatives, representing a more energy-efficient approach compared to conventional heating methods. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as the Cadogan cyclization for constructing the carbazole skeleton, are being refined to improve atom economy. derpharmachemica.comderpharmachemica.com
The development of these sustainable methodologies will not only reduce the environmental impact of producing this compound and its derivatives but also align with the growing demand for greener industrial processes.
Exploration of Novel Biological Targets and Mechanistic Pathways
While carbazole derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects, there remains a vast landscape of unexplored biological targets and mechanistic pathways. researchgate.netresearchgate.net Future research will likely delve deeper into:
Targeted Therapies: Moving beyond broad-spectrum cytotoxicity, the design of this compound derivatives that selectively target specific proteins or pathways involved in disease is a key future direction. For example, derivatives have been explored as inhibitors of specific enzymes or as stabilizers of G-quadruplex structures in the context of cancer therapy. mostwiedzy.pl
Modulation of Signaling Pathways: Investigating how these compounds interact with and modulate critical cellular signaling pathways is crucial for understanding their therapeutic potential. Research has indicated that carbazole derivatives can induce DNA damage responses and apoptosis in cancer cells. mostwiedzy.pl
Drug Repurposing: AI and computational methods can be employed to screen existing carbazole derivatives against a wide range of biological targets to identify new therapeutic applications, a process known as drug repurposing. nih.gov
Understanding Mechanisms of Action: Detailed mechanistic studies, including enzymatic assays and cellular imaging, will be essential to elucidate how these compounds exert their biological effects at a molecular level. This knowledge is critical for rational drug design and optimization.
The structural versatility of the this compound scaffold makes it an ideal platform for developing novel therapeutic agents with specific and well-defined mechanisms of action. researchgate.net
Design of Multifunctional Materials Based on the this compound Scaffold
The unique photophysical and electronic properties of the carbazole ring system make it a highly attractive component for the design of advanced functional materials. researchgate.net The incorporation of a carboxylic acid group provides a convenient anchor for further functionalization, opening up possibilities for a new generation of multifunctional materials.
Organic Electronics: Carbazole derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research will focus on designing novel this compound-based materials with tailored electronic properties, such as hybridized local and charge-transfer (HLCT) characteristics, to act as efficient deep-blue emitters and phosphorescent hosts in OLEDs. rsc.org
Chemosensors: The carbazole scaffold can be functionalized to create sensitive and selective chemosensors for detecting various analytes. For instance, carbazole derivatives have been developed as fluorescent probes for the detection of metal ions. researchgate.net The carboxylic acid group can serve as a binding site for specific analytes or as a point of attachment to a larger sensor assembly.
Conducting Polymers: Polycarbazoles are a class of conducting polymers with potential applications in various electronic devices. mdpi.com The electropolymerization of this compound and its derivatives could lead to new conductive materials with unique properties and functionalities. mdpi.com
Antimicrobial Surfaces: The known antimicrobial activity of some carbazole derivatives could be harnessed by incorporating them into polymers or coatings to create surfaces that resist microbial growth. researchgate.net
The ability to fine-tune the properties of the this compound scaffold through chemical modification will continue to drive the development of innovative multifunctional materials with a wide range of applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
